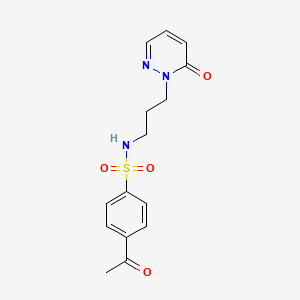
4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The presence of the 6-oxopyridazine moiety is significant, as it contributes to the compound's interaction with various biological targets.
Recent studies have identified this compound as a multi-target inhibitor that affects key enzymes involved in inflammatory processes. Specifically, it has been shown to inhibit:
- Carbonic Anhydrases (CAs) : These enzymes play a crucial role in maintaining acid-base balance and are implicated in various physiological and pathological processes.
- Cyclooxygenase (COX) Enzymes : Particularly COX-2, which is involved in the inflammatory response.
- Lipoxygenase (LOX) : Another enzyme that contributes to inflammation by metabolizing arachidonic acid into leukotrienes.
In Vitro Studies
The compound was evaluated for its inhibitory activity against different isoforms of carbonic anhydrases (hCA I, II, IX, and XII), COX-1/2, and LOX. The results indicated:
| Enzyme | IC50 Value (µM) | Selectivity |
|---|---|---|
| COX-2 | 0.05 - 0.14 | High |
| COX-1 | 5 - 12.6 | Low |
| LOX | 2 - 7 | Moderate |
These findings suggest that the compound exhibits potent anti-inflammatory properties with a favorable selectivity profile towards COX-2 over COX-1, which is advantageous for minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors .
In Vivo Studies
In vivo experiments demonstrated significant analgesic effects in animal models. The compounds showed promising results in reducing pain and inflammation, indicating their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .
Case Studies
A recent study highlighted the effectiveness of pyridazine-based sulfonamides in treating inflammatory diseases. For instance, the use of these compounds in models of acute inflammation showed marked reductions in inflammatory markers and pain responses compared to control groups .
Propriétés
IUPAC Name |
4-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-12(19)13-5-7-14(8-6-13)23(21,22)17-10-3-11-18-15(20)4-2-9-16-18/h2,4-9,17H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFKPROVJBRFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














